3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a complex organic compound. It contains a total of 42 atoms, including 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It is a derivative of benzoic acid, which is an organic compound consisting of a benzene ring substituted with amino and carboxyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of carboxylic acids and amines . For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . Acid anhydrides can be derived from two molecules of carboxylic acid by heating to remove 1 equivalent of water . Esters can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a benzoic acid moiety, which is a benzene ring substituted with a carboxyl group . It also contains a butoxybenzoyl group, which is a benzene ring substituted with a butoxy group and a carbonyl group .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be similar to those of other benzoic acid derivatives. For example, benzoic acids can undergo nucleophilic acyl substitution reactions . They can also undergo oxidation reactions .Properties
IUPAC Name |
3-[(4-butoxybenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-3-11-25-16-9-7-13(8-10-16)17(22)21-19(26)20-15-6-4-5-14(12-15)18(23)24/h4-10,12H,2-3,11H2,1H3,(H,23,24)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWZKZTXLOLEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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